molecular formula C13H16NO3P+2 B12549999 7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium CAS No. 144181-89-5

7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium

Cat. No.: B12549999
CAS No.: 144181-89-5
M. Wt: 265.24 g/mol
InChI Key: MOGRUZJBIGGJRW-UHFFFAOYSA-N
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Description

7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium is a complex organic compound with a unique structure that includes a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium typically involves the reaction of 1-methylquinolin-1-ium with ethoxymethylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ethoxymethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Scientific Research Applications

7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential as a fluorescent probe in biological imaging.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s quinoline ring system allows it to intercalate with DNA, potentially disrupting cellular processes and leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Ethoxymethyl-(1-methylquinolin-1-ium-7-yl)oxy-oxophosphanium: Similar structure but different functional groups.

    7-((Methylethoxyphosphinyl)oxy)-1-methylquinolinium: Similar core structure with variations in the phosphonium group.

Uniqueness

7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

144181-89-5

Molecular Formula

C13H16NO3P+2

Molecular Weight

265.24 g/mol

IUPAC Name

ethoxymethyl-(1-methylquinolin-1-ium-7-yl)oxy-oxophosphanium

InChI

InChI=1S/C13H16NO3P/c1-3-16-10-18(15)17-12-7-6-11-5-4-8-14(2)13(11)9-12/h4-9H,3,10H2,1-2H3/q+2

InChI Key

MOGRUZJBIGGJRW-UHFFFAOYSA-N

Canonical SMILES

CCOC[P+](=O)OC1=CC2=C(C=CC=[N+]2C)C=C1

Origin of Product

United States

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